(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a complex organic compound notable for its intricate structure, which incorporates elements from indole, benzofuran, and cyclohexanecarboxylate. This compound has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
The compound's Chemical Abstracts Service (CAS) Number is 929512-20-9, and its molecular formula is with a molecular weight of approximately 429.5 g/mol . It belongs to the class of benzofuran derivatives, characterized by a fused benzene and furan ring system, which often exhibits various pharmacological properties.
The synthesis of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate typically involves several steps:
In an industrial setting, optimized synthetic routes are essential for maximizing yield and purity. Techniques such as continuous flow chemistry may be used to enhance efficiency during large-scale production. Automation in synthesis can also streamline the process, reducing labor costs and improving reproducibility.
The molecular structure of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate features several key components:
The compound's structural formula can be represented in several ways, including its SMILES notation: CCn1cc(C=C2Oc3c(ccc(C(=O)O)c3C)C2=O)c2ccccc21
.
The compound is expected to undergo various chemical reactions typical for compounds with similar structures:
The mechanism of action for (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate involves its interaction with specific biological targets such as enzymes or receptors.
Upon binding to these targets, the compound may modulate their activity, leading to downstream effects such as:
This interaction profile suggests potential therapeutic applications in areas such as cancer treatment or neuropharmacology .
While specific physical properties such as boiling point and melting point remain unreported for this compound, general characteristics include:
Chemical properties include reactivity patterns typical for compounds containing indole and benzofuran structures. The presence of functional groups can influence solubility in various solvents, which is crucial for biological assays and therapeutic applications.
Due to its unique structure and potential biological activities, (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate has potential applications in:
CAS No.: 6784-38-9
CAS No.: 97416-84-7
CAS No.: 16656-02-3
CAS No.: 13111-79-0
CAS No.: